N-(2-chloro-4-methylphenyl)-2-fluorobenzamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide core, where a benzene ring is linked to a carbonyl group (C=O) which is further bonded to a nitrogen atom (N). The compound also features a substituted phenyl ring with a chlorine atom at the 2-position and a methyl group at the 4-position, along with a fluorine atom attached to the benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-4-methylaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives.
Hydrolysis: The major products are 2-fluorobenzoic acid and 2-chloro-4-methylaniline.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)methanesulfonamide
- 3-Borono-N-(2-chloro-4-methylphenyl)benzamide
- 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid
Uniqueness
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
CAS No. |
303092-21-9 |
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Molecular Formula |
C14H11ClFNO |
Molecular Weight |
263.69 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-7-13(11(15)8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
InChI Key |
CSBBOEIJYBOUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)Cl |
Origin of Product |
United States |
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